molecular formula C13H28Cl2N2 B7451129 (Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride

(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride

Cat. No. B7451129
M. Wt: 283.3 g/mol
InChI Key: MALIHVBDJMIQQC-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential anti-tumor activity in preclinical studies and is currently being investigated for its therapeutic potential in cancer treatment.

Mechanism of Action

(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In preclinical studies, (Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride has been shown to have anti-tumor activity against a wide range of cancer types, including breast, ovarian, and pancreatic cancer. It has also been shown to have synergistic effects with other anti-cancer agents, such as DNA-damaging agents and PARP inhibitors.

Advantages and Limitations for Lab Experiments

One advantage of (Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride is its selectivity for cancer cells with high levels of RNA polymerase I transcription, which may reduce the risk of toxicity to normal cells. However, one limitation is the potential for resistance to develop over time, which may limit its long-term effectiveness as a cancer treatment.

Future Directions

There are several potential future directions for research on (Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride. One area of interest is the development of combination therapies that can enhance its anti-tumor activity. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to (Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride treatment. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for (Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride in clinical settings.

Synthesis Methods

The synthesis of (Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride involves several steps, including the reaction of 1-bromo-3-chloropropane with pyrrolidine to form 2-(pyrrolidin-1-yl)propan-1-ol. This intermediate is then reacted with cyclohexylmethylamine to form the final product, (Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride.

Scientific Research Applications

(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells that have high levels of RNA polymerase I transcription, which is often seen in cancer cells. (Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells.

properties

IUPAC Name

N-(cyclohexylmethyl)-2-pyrrolidin-1-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-2-6-13(7-3-1)12-14-8-11-15-9-4-5-10-15;;/h13-14H,1-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALIHVBDJMIQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCCN2CCCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2445784-65-4
Record name (cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride
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